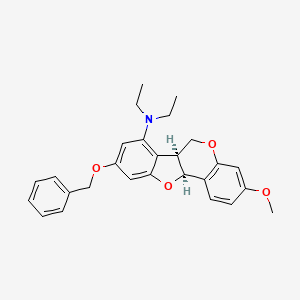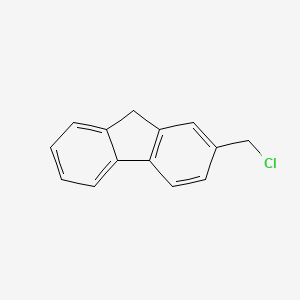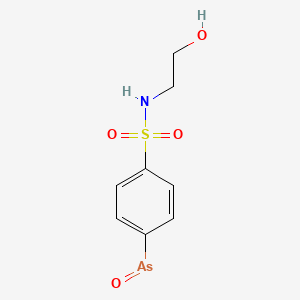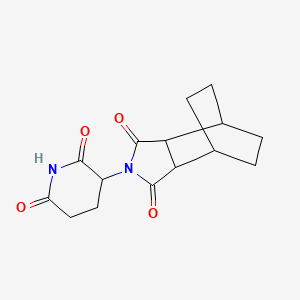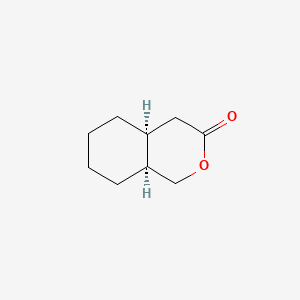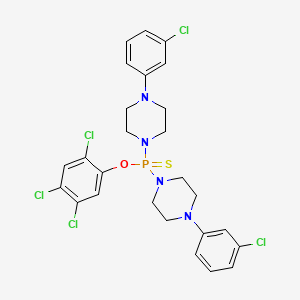
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate is a complex organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate typically involves the reaction of 2,4,5-trichlorophenol with 3-chlorophenylpiperazine in the presence of a phosphinothioate reagent. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced phosphinothioate derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The presence of multiple chlorine atoms and piperazine rings enhances its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenol: A simpler compound with similar chlorine substitution but lacking the piperazine and phosphinothioate groups.
3-Chlorophenylpiperazine: Contains the piperazine ring but lacks the phosphinothioate and additional chlorine substitutions.
Phosphinothioates: A class of compounds with similar phosphorus-sulfur bonds but different organic substituents.
Uniqueness
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate is unique due to its combination of multiple chlorine atoms, piperazine rings, and phosphinothioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
6637-44-1 |
|---|---|
Formule moléculaire |
C26H26Cl5N4OPS |
Poids moléculaire |
650.8 g/mol |
Nom IUPAC |
bis[4-(3-chlorophenyl)piperazin-1-yl]-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C26H26Cl5N4OPS/c27-19-3-1-5-21(15-19)32-7-11-34(12-8-32)37(38,36-26-18-24(30)23(29)17-25(26)31)35-13-9-33(10-14-35)22-6-2-4-20(28)16-22/h1-6,15-18H,7-14H2 |
Clé InChI |
PPMLJVRVDYZUTE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)P(=S)(N3CCN(CC3)C4=CC(=CC=C4)Cl)OC5=CC(=C(C=C5Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



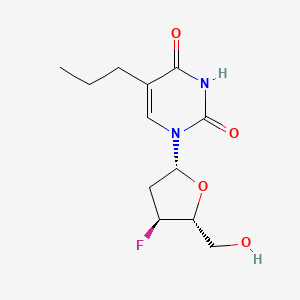

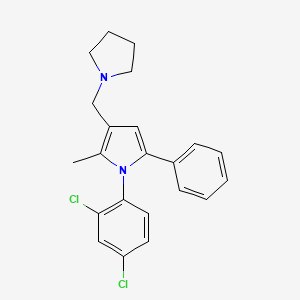
![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)
